N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N8O and its molecular weight is 346.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole moiety linked to a triazole and pyridazine ring system. Its molecular formula is C15H16N6O with a molecular weight of approximately 284.33 g/mol. The presence of multiple heteroatoms suggests potential interactions with various biological targets.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, substituted pyrazoles have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that compounds with similar structures to our target compound demonstrated IC50 values in the micromolar range against cancer cell lines, indicating promising anticancer potential .
2. Anti-inflammatory Effects
The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Recent studies have identified pyrazole derivatives as selective COX-II inhibitors with minimal gastrointestinal side effects compared to traditional NSAIDs . The activity of similar compounds was quantified, revealing IC50 values ranging from 0.011 μM to 17.5 μM for COX-II inhibition .
3. Antimicrobial Properties
Pyrazole derivatives are also recognized for their antimicrobial activities. They have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
4. Neuroprotective Effects
Some studies suggest that compounds with pyrazole and triazole functionalities can exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress . This aspect is particularly relevant for conditions like Alzheimer's disease.
Case Study 1: Anticancer Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that the most potent derivative exhibited an IC50 value of 5 μM against MCF7 cells, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .
Case Study 2: COX-II Inhibition
Another study focused on the synthesis of thiazole-linked pyrazoles as potential COX-II inhibitors. Compounds were evaluated for their selectivity and potency against COX-I and COX-II enzymes. The most effective compound demonstrated an IC50 value of 0.2 μM for COX-II inhibition while showing significantly reduced activity against COX-I, highlighting its therapeutic potential in treating inflammatory conditions without the common side effects associated with non-selective NSAIDs .
Research Findings Summary Table
Activity | Target | IC50 Values | Mechanism |
---|---|---|---|
Anticancer | A549, MCF7 | ~5 μM | Apoptosis induction, cell cycle arrest |
COX-II Inhibition | COX-II | 0.011 - 0.2 μM | Selective inhibition |
Antimicrobial | Various bacterial strains | Varies by strain | Membrane disruption |
Neuroprotective | Neurotransmitter modulation | Not quantified | Reduction of oxidative stress |
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O/c1-12-9-16(25(23-12)13-5-3-2-4-6-13)20-17(26)14-7-8-15(22-21-14)24-11-18-10-19-24/h2-11H,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFLWLDAIFSURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.